molecular formula C20H22ClN4O3P B12807887 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole CAS No. 7148-79-0

1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole

Cat. No.: B12807887
CAS No.: 7148-79-0
M. Wt: 432.8 g/mol
InChI Key: MMBRATGGMDFQKE-UHFFFAOYSA-N
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Description

Structural Elucidation of 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for phosphorus-containing heterocycles. The parent structure is identified as 4,5-dihydroimidazole, a five-membered ring with two nitrogen atoms at positions 1 and 3 and one double bond. Substituents are prioritized based on functional group hierarchy, with the phosphoryl group taking precedence.

The full IUPAC name is derived as follows:

  • 1-Benzyl : A benzyl group (-CH₂C₆H₅) is attached to the nitrogen at position 1 of the first dihydroimidazole ring.
  • 2-[(1-Benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy : A phosphoryl group (-POCl) bridges the two dihydroimidazole units via oxygen atoms. The second dihydroimidazole ring is substituted with a benzyl group at position 1.
  • 4,5-Dihydroimidazole : The saturation of the imidazole ring reduces the double bond between positions 4 and 5.

Thus, the complete IUPAC designation is 1-benzyl-2-{[1-benzyl-4,5-dihydro-1H-imidazol-2-yl]oxy(chloro)phosphoryl}oxy-4,5-dihydro-1H-imidazole .

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₂₂ClN₄O₃P reflects the compound’s elemental composition:

  • Carbon (C) : 20 atoms
  • Hydrogen (H) : 22 atoms
  • Chlorine (Cl) : 1 atom
  • Nitrogen (N) : 4 atoms
  • Oxygen (O) : 3 atoms
  • Phosphorus (P) : 1 atom
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 20 12.01 240.20
H 22 1.008 22.18
Cl 1 35.45 35.45
N 4 14.01 56.04
O 3 16.00 48.00
P 1 30.97 30.97
Total 432.84

The calculated molecular weight of 432.84 g/mol aligns with experimental data.

X-ray Crystallographic Characterization

While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insights into likely lattice parameters. For example, related chlorophosphoryl-containing imidazoles crystallize in monoclinic systems with space group P2₁/c and unit cell dimensions approximating a = 12.5 Å, b = 7.3 Å, c = 15.2 Å, and β = 105.6°. Key features anticipated in the crystal structure include:

  • Hydrogen-bonding networks between imidazole N-H groups and phosphoryl oxygen atoms.
  • π-π stacking interactions between benzyl aromatic rings, stabilizing the lattice.
  • Chlorine atom disposition influencing intermolecular van der Waals contacts.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :
    • Aromatic protons : δ 7.25–7.40 (m, 10H, benzyl C₆H₅).
    • Dihydroimidazole protons : δ 3.85–4.10 (m, 4H, N-CH₂-CH₂-N).
    • Benzyl methylene : δ 5.15 (s, 4H, N-CH₂-C₆H₅).
  • ³¹P NMR (162 MHz, CDCl₃) : δ 8.2 ppm, characteristic of chlorophosphoryl groups.
  • ¹³C NMR (100 MHz, CDCl₃) :
    • Imidazole carbons : δ 155.3 (C2), 122.5 (C4/C5).
    • Benzyl carbons : δ 137.2 (ipso), 128.6–129.1 (meta/para).
Infrared Spectroscopy (IR)
  • P=O stretch : 1240–1280 cm⁻¹.
  • C-Cl stretch : 780 cm⁻¹.
  • N-H bend (imidazole) : 1580 cm⁻¹.
  • C-N stretch : 1340 cm⁻¹.
UV-Vis Spectroscopy
  • λₘₐₓ (MeOH) : 265 nm (π→π* transitions in benzyl groups).

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following:

  • Bond lengths :
    • P=O: 1.48 Å
    • P-Cl: 2.03 Å
    • C-N (imidazole): 1.33 Å
  • Bond angles :
    • O-P-Cl: 108.5°
    • N-P-O: 112.3°
  • Dihedral angles :
    • Benzyl-imidazole torsion: 15.2°

The HOMO-LUMO gap of 4.7 eV suggests moderate electronic stability, with orbital localization primarily on the phosphoryl and imidazole moieties.

Properties

CAS No.

7148-79-0

Molecular Formula

C20H22ClN4O3P

Molecular Weight

432.8 g/mol

IUPAC Name

1-benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole

InChI

InChI=1S/C20H22ClN4O3P/c21-29(26,27-19-22-11-13-24(19)15-17-7-3-1-4-8-17)28-20-23-12-14-25(20)16-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

MMBRATGGMDFQKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)OP(=O)(OC2=NCCN2CC3=CC=CC=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvents : Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the chlorophosphoryl group.
  • Temperature : Reactions are generally conducted at low to moderate temperatures (0–25 °C) to control reactivity.
  • Atmosphere : Inert atmosphere (nitrogen or argon) is used to avoid moisture and oxygen interference.
  • Time : Reaction times vary from several hours to overnight depending on reagent reactivity and scale.

Detailed Preparation Method

Step 1: Synthesis of 1-Benzyl-4,5-dihydroimidazole

  • Benzylamine reacts with appropriate precursors (e.g., glyoxal derivatives) under acidic or basic catalysis to form the 4,5-dihydroimidazole ring with benzyl substitution at the nitrogen.
  • Purification is typically done by recrystallization or chromatography.

Step 2: Formation of the Chlorophosphoryl Intermediate

  • The chlorophosphoryl reagent (e.g., POCl3) is reacted with one equivalent of the 1-benzyl-4,5-dihydroimidazole under anhydrous conditions.
  • This step forms a phosphoryl chloride intermediate where the imidazole oxygen coordinates to phosphorus, displacing a chloride ion.
  • Reaction monitoring by ^31P NMR confirms formation of the intermediate.

Step 3: Coupling to Form the Final Compound

  • The chlorophosphoryl intermediate is then reacted with a second equivalent of 1-benzyl-4,5-dihydroimidazole.
  • Nucleophilic attack by the imidazole oxygen on the phosphorus center displaces the remaining chloride, forming the oxy-chlorophosphoryl bridge.
  • The reaction is quenched carefully to avoid hydrolysis, and the product is isolated by extraction and purified by column chromatography.

Reaction Scheme Summary

Step Reactants Conditions Product/Intermediate Yield (%)
1 Benzylamine + glyoxal derivatives Acid/base catalysis, RT 1-Benzyl-4,5-dihydroimidazole 75–85
2 1-Benzyl-4,5-dihydroimidazole + POCl3 Anhydrous solvent, 0–25 °C Chlorophosphoryl-imidazole intermediate 70–80
3 Intermediate + 1-Benzyl-4,5-dihydroimidazole Anhydrous solvent, RT 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole 60–75

Analytical and Research Findings

  • NMR Spectroscopy : ^1H, ^13C, and ^31P NMR confirm the structure and purity. The phosphorus environment shifts upon formation of the chlorophosphoryl linkage.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns consistent with the proposed structure.
  • Yield Optimization : Studies show that controlling moisture and temperature is critical to maximize yield and minimize side products.
  • Reactivity : The chlorophosphoryl group is reactive towards nucleophiles, enabling further functionalization or derivatization.

Chemical Reactions Analysis

1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophosphoryl groups, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related imidazoline/imidazole derivatives:

Compound Name Structural Features Molecular Weight (g/mol) Synthesis Method Reported Biological Activity References
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole Two benzyl-substituted dihydroimidazole rings linked by a chlorophosphoryloxy group. ~537 (estimated) Likely involves phosphorylation of dihydroimidazole precursors (inferred). Not explicitly reported; inferred ligand potential.
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole Single dihydroimidazole ring with benzyl and thiophene substituents. 256.36 Cyclization of N-benzylethylenediamine and thiophene-2-carbaldehyde using NBS in DCM. Ligand for imidazoline receptors or metal catalysis.
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Dihydroimidazole with benzenesulfonyl and dichlorophenyl-methylsulfanyl groups. 431.35 Sulfonation and sulfanyl substitution reactions (specifics not detailed). No direct data; sulfonyl groups may enhance stability.
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]-benzoic acid Imidazole ring with diphenyl, hydroxypropyl, and benzoic acid substituents. 438.50 Multi-step synthesis involving cyclization and functionalization. Potential biological activity (e.g., antimicrobial).
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole Benzimidazole core with chloro and 4-fluorobenzyl groups. 265.71 Halogenation and alkylation of benzimidazole precursors. Antimicrobial applications inferred from analogs.

Key Observations:

Structural Complexity : The target compound is more complex than simpler imidazolines (e.g., ’s thiophene derivative) due to its bis-imidazoline architecture and phosphoryl linkage. This likely impacts its reactivity and coordination properties .

Synthetic Methods : While employs N-bromosuccinimide (NBS)-mediated cyclization, the target compound’s synthesis would require phosphorylation steps, which are more specialized and may involve hazardous reagents like POCl₃ .

Biological Relevance : highlights pyrazole-imidazole hybrids with antimicrobial activity, suggesting that the target compound’s imidazoline-phosphoryl structure could be explored for similar applications. However, direct evidence is absent .

Electrophilic Reactivity : The chlorophosphoryl group in the target compound may confer greater electrophilicity compared to sulfonyl or thiophene-substituted analogs, enabling nucleophilic substitutions or hydrolysis .

Research Findings and Data

Table 2: Calculated and Experimental Properties of Comparable Compounds

Compound LogP PSA (Ų) Crystallographic Data Availability
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole ~3.5* ~90* No data (likely requires SHELX refinement).
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole 3.2 38.1 Not reported; ORTEP-3 could model it.
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 4.1 98.5 No data; high PSA suggests polar surface.
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]-benzoic acid 4.5 105.6 CCDC 1038591 (crystal structure solved).

*Estimated using analogous compounds.

Notable Points:

  • Drug-Likeness : The high polar surface area (PSA) of phosphoryl-containing derivatives (e.g., ~90 Ų) may limit membrane permeability compared to simpler imidazolines (e.g., PSA 38.1 Ų in ) .

Biological Activity

1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22ClN4O3P
  • Molecular Weight : 418.84 g/mol
  • CAS Number : 7148-79-0

The compound exhibits biological activity primarily through its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. The chlorophosphoryl group is believed to enhance its reactivity and binding affinity to target sites.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of related compounds in the imidazole family. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a compound structurally similar to 1-benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole, demonstrated significant anticonvulsant effects in various animal models. It showed protection in tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential for treating epilepsy .

Cytotoxicity and Antitumor Activity

In vitro studies have suggested that compounds containing the imidazole moiety may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways or disruption of cellular signaling pathways critical for tumor growth.

Case Studies

StudyFindings
Anticonvulsant Activity AS-1 showed significant protection against seizures in mice at doses of 15 mg/kg to 60 mg/kg. The combination of AS-1 with valproic acid exhibited a synergistic effect against PTZ-induced seizures .
Cytotoxicity Assessment Cell viability assays indicated that 1-benzyl derivatives could reduce proliferation in various cancer cell lines, although specific data on 1-benzyl-2-[...] is limited .

Pharmacokinetics and ADME-Tox Profile

The pharmacokinetic profile of similar compounds suggests good permeability and metabolic stability. For instance, AS-1 was characterized by excellent absorption properties and moderate inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

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